2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid
Description
2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid is an organic compound that features a fluorinated aromatic ring and a nitrobenzoic acid moiety
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-3-9(15)6-12(8)13-7-10(16(19)20)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPTVPDYJZXSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689348 | |
| Record name | 5'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-15-6 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5′-fluoro-2′-methyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of a fluorinated aromatic precursor followed by carboxylation. One common method starts with 5-fluoro-2-methylphenylboronic acid, which undergoes a Suzuki-Miyaura coupling reaction with 4-bromonitrobenzene in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous-flow reactors to enhance reaction efficiency and safety, particularly for the exothermic nitration steps .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 2-(5-Amino-2-methylphenyl)-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Fluoro-2-carboxyphenyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-fluorophenylboronic acid: A precursor in the synthesis of 2-(5-Fluoro-2-methylphenyl)-4-nitrobenzoic acid.
4-Fluoro-2-methoxyphenylboronic acid: Another fluorinated aromatic compound with different substituents.
2,6-Difluoronitrobenzene: A related compound with multiple fluorine atoms and a nitro group.
Uniqueness
This compound is unique due to its specific combination of a fluorinated aromatic ring and a nitrobenzoic acid moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
